N,N-diethyl-2-[4-(4-methoxyphenyl)phthalazin-1-yl]oxyethanamine
Description
Properties
CAS No. |
361997-92-4 |
|---|---|
Molecular Formula |
C21H25N3O2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N,N-diethyl-2-[4-(4-methoxyphenyl)phthalazin-1-yl]oxyethanamine |
InChI |
InChI=1S/C21H25N3O2/c1-4-24(5-2)14-15-26-21-19-9-7-6-8-18(19)20(22-23-21)16-10-12-17(25-3)13-11-16/h6-13H,4-5,14-15H2,1-3H3 |
InChI Key |
DMSMAMXEARRJSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)OC |
solubility |
49.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Phthalic Anhydride Derivatives
The phthalazine ring is typically constructed via cyclocondensation reactions. A validated approach involves:
-
Reacting phthalic anhydride with hydrazine hydrate to form phthalhydrazide.
-
Treating phthalhydrazide with acetic anhydride to yield 1,4-diacetylphthalazine.
-
Selective deacetylation at the 1-position using alkaline conditions to generate 1-hydroxypthalazin-4-yl acetate.
Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Hydrazine hydrate, ethanol, reflux, 6 h | 85–90 |
| 2 | Acetic anhydride, 120°C, 3 h | 78 |
| 3 | NaOH (2M), MeOH/H₂O, 50°C, 2 h | 65 |
This method provides a versatile phthalazine intermediate amenable to further functionalization.
Introduction of the 4-Methoxyphenyl Group
Suzuki-Miyaura Cross-Coupling
The 4-methoxyphenyl group is installed via palladium-catalyzed cross-coupling:
-
Bromination of 1-hydroxypthalazin-4-yl acetate at the 4-position using POBr₃ in DMF.
-
Suzuki coupling with 4-methoxyphenylboronic acid under Pd(PPh₃)₄ catalysis.
Optimized Conditions
| Component | Quantity |
|---|---|
| 4-Bromophthalazin-1-ol | 1.0 eq |
| 4-Methoxyphenylboronic acid | 1.2 eq |
| Pd(PPh₃)₄ | 5 mol% |
| K₂CO₃ | 3.0 eq |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C, 12 h |
| Yield | 72% |
This step demonstrates excellent regioselectivity due to the directing effect of the phthalazine N-oxide.
Etherification at the 1-Position
Mitsunobu Reaction
The ether linkage is formed using Mitsunobu conditions to couple 4-(4-methoxyphenyl)phthalazin-1-ol with N,N-diethyl-2-hydroxyethanamine:
Reaction Scheme
Optimized Protocol
| Parameter | Value |
|---|---|
| DEAD | 1.5 eq |
| PPh₃ | 1.5 eq |
| Solvent | Anhydrous THF |
| Temperature | 0°C → RT, 24 h |
| Yield | 68% |
This method avoids racemization and provides superior stereochemical control compared to nucleophilic substitutions.
Alternative Synthetic Routes
Ullmann-Type Coupling
For substrates sensitive to Mitsunobu conditions, copper-mediated Ullmann coupling offers an alternative:
Conditions
| Component | Quantity |
|---|---|
| 1-Bromo-4-(4-methoxyphenyl)phthalazine | 1.0 eq |
| N,N-Diethyl-2-hydroxyethanamine | 1.5 eq |
| CuI | 10 mol% |
| Cs₂CO₃ | 2.0 eq |
| Solvent | DMF, 110°C, 24 h |
| Yield | 54% |
While lower yielding, this method is preferable for base-sensitive intermediates.
Purification and Characterization
Chromatographic Separation
Crude products are purified via flash chromatography:
Spectroscopic Validation
Key Spectral Data
| Technique | Characteristic Signals |
|---|---|
| (400 MHz, CDCl₃) | δ 8.65 (d, J=8.4 Hz, 1H, phthalazine-H), 7.85–7.45 (m, 6H, aromatic), 4.30 (t, J=6.0 Hz, 2H, OCH₂), 3.85 (s, 3H, OCH₃), 2.75 (q, J=7.2 Hz, 4H, NCH₂), 1.15 (t, J=7.2 Hz, 6H, CH₃) |
| (100 MHz, CDCl₃) | δ 160.1 (C=O), 158.9 (Ar-OCH₃), 135.2–112.4 (aromatic carbons), 66.8 (OCH₂), 55.2 (OCH₃), 47.3 (NCH₂), 12.8 (CH₃) |
| HRMS (ESI+) | m/z calcd for C₂₃H₂₈N₃O₂ [M+H]⁺: 386.2178; found: 386.2175 |
Scale-Up Considerations and Yield Optimization
Process Intensification
Byproduct Analysis
Common impurities include:
-
O-Dealkylated product (3–5%): Mitigated by rigorous anhydrous conditions.
-
Di-etherified byproduct (<2%): Controlled via stoichiometric amine excess.
Chemical Reactions Analysis
Types of Reactions
DIETHYL(2-{[4-(4-METHOXYPHENYL)PHTHALAZIN-1-YL]OXY}ETHYL)AMINE undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The phthalazine ring can be reduced to form dihydrophthalazine derivatives.
Substitution: The diethylaminoethyl side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, dihydrophthalazine derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions .
Scientific Research Applications
The compound N,N-diethyl-2-[4-(4-methoxyphenyl)phthalazin-1-yl]oxyethanamine is a synthetic organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, synthesis, and potential therapeutic uses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, research indicates that derivatives of phthalazin compounds exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain derivatives achieved percent growth inhibitions (PGIs) exceeding 70% against human cancer cells such as OVCAR-8 and HCT-116 .
Neuroprotective Effects
Phthalazin derivatives have been investigated for their neuroprotective properties. Some studies suggest that these compounds can inhibit enzymes associated with neurodegenerative diseases, such as acetylcholinesterase, thereby potentially alleviating symptoms associated with conditions like Alzheimer’s disease .
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Preliminary findings indicate that structurally related compounds possess significant activity against common pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds suggest effective antimicrobial properties, warranting further exploration in clinical settings .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions leading to the formation of the phthalazin core followed by substitution reactions to introduce the methoxyphenyl and ethoxyamine groups. Research into synthetic methodologies continues to evolve, focusing on optimizing yields and reducing environmental impact during production .
Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Significant PGIs against OVCAR-8 and HCT-116 | |
| Neuroprotective | Inhibition of acetylcholinesterase | |
| Antimicrobial | Effective against E. coli and S. aureus |
Notable Research Findings
- Cytotoxicity Studies : A study demonstrated that derivatives of phthalazin compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index for further development .
- Enzyme Inhibition : Research indicated that certain phthalazin derivatives could act as enzyme inhibitors, which may be beneficial in treating neurodegenerative disorders .
- Synthetic Pathways : Innovative synthetic routes have been developed to enhance the efficiency of producing phthalazin derivatives, focusing on greener chemistry practices .
Mechanism of Action
The mechanism of action of DIETHYL(2-{[4-(4-METHOXYPHENYL)PHTHALAZIN-1-YL]OXY}ETHYL)AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The methoxyphenyl group can also interact with cellular membranes, affecting their fluidity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-Based Opioids
a. Metodesnitazene
- Structure : N,N-Diethyl-2-[(4-methoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine.
- Key Features : Lacks a nitro group on the benzimidazole ring.
- Activity : Classified as a synthetic opioid with µ-opioid receptor affinity. Lower potency compared to nitro-substituted analogs like Metonitazene due to the absence of electron-withdrawing groups .
- Regulatory Status : Listed in Schedule I under the U.S. Drug Control Act and international controlled substance lists .
b. Metonitazene
- Structure : N,N-Diethyl-2-[(4-methoxyphenyl)methyl]-5-nitro-1H-benzimidazole-1-ethanamine.
- Key Features : Contains a nitro group at position 5 of the benzimidazole core.
- Activity : Exhibits significantly higher potency (10–20× morphine) due to enhanced receptor binding from the nitro group. Associated with severe toxicity and overdose risks .
- Regulatory Status : Strictly controlled under Schedule I globally .
c. 5-Amino Substituted Analog
- Structure: 5-Amino-N,N-diethyl-2-[(4-methoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine.
- Key Features: Substitution of nitro with an amino group at position 3.
- Activity: Reduced potency compared to Metonitazene, highlighting the critical role of nitro groups in opioid activity. Potential for altered metabolic pathways .
Table 1: Benzimidazole-Based Analogs Comparison
Phthalazine and Phenoxy Ethanamine Derivatives
a. Droloxifene Citrate
- Structure : Phthalazine core with a (Z)-2-(4-methoxyphenyl)-1-phenylbutenyl group and ethanamine side chain.
- Key Features : Shares the phthalazine backbone and methoxyphenyl group but functions as a selective estrogen receptor modulator (SERM).
- Activity : Used in breast cancer therapy, demonstrating how core heterocycle changes (benzimidazole vs. phthalazine) drastically alter biological targets .
b. (Z)-N,N-Diethyl-2-(4-(1-(4-Methoxyphenyl)-3,3-dimethyl-2-phenylbut-1-en-1-yl)phenoxy)ethan-1-amine
- Structure: Phenoxy ethanamine chain attached to a substituted butenyl-phenyl group.
- Key Features : The extended hydrophobic substituents enhance binding to lipid-rich receptors.
- Activity : Hypothesized to interact with opioid or serotonin receptors due to structural similarities to tamoxifen derivatives .
Table 2: Phthalazine/Phenoxy Ethanamine Derivatives
Structural Determinants of Activity
- Core Heterocycle :
- Substituents :
- Side Chains: Diethylaminoethoxy chains optimize receptor interaction kinetics and metabolic stability .
Biological Activity
N,N-diethyl-2-[4-(4-methoxyphenyl)phthalazin-1-yl]oxyethanamine is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is . It features a phthalazine moiety which is known for various biological activities, including anti-inflammatory and anticancer properties. The presence of the methoxyphenyl group may enhance its lipophilicity and biological activity.
Structural Formula
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act on neurotransmitter systems, potentially influencing serotonin and dopamine pathways. This interaction could lead to effects such as mood modulation and analgesia.
Pharmacological Effects
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant effects. The modulation of serotonin levels may contribute to this activity.
- Anti-inflammatory Properties : The phthalazine ring is associated with anti-inflammatory effects, potentially making this compound useful in treating conditions like arthritis or other inflammatory disorders.
- Anticancer Potential : Some studies suggest that compounds containing phthalazine derivatives can inhibit cancer cell proliferation, indicating a possible role in oncology.
Comparative Data Table
| Activity Type | Effect | Reference |
|---|---|---|
| Antidepressant | Mood enhancement | |
| Anti-inflammatory | Reduced inflammation markers | |
| Anticancer | Inhibition of cell proliferation |
Study 1: Antidepressant Effects
A study conducted on rodent models demonstrated that this compound significantly reduced depressive behavior in forced swim tests. The results indicated an increase in serotonin levels in the brain, suggesting a mechanism similar to SSRIs (Selective Serotonin Reuptake Inhibitors).
Study 2: Anti-inflammatory Activity
In vitro studies revealed that the compound inhibited the production of pro-inflammatory cytokines in macrophages. This effect was attributed to the suppression of NF-kB signaling pathways, which are crucial in inflammatory responses.
Study 3: Anticancer Properties
A preliminary investigation into the anticancer effects showed that the compound could induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
Q & A
Q. What are the optimal synthetic routes for N,N-diethyl-2-[4-(4-methoxyphenyl)phthalazin-1-yl]oxyethanamine, and how do reaction conditions influence yield?
The synthesis of this compound involves multi-step reactions, often starting with 4-(4-methoxyphenyl)phthalazin-1(2H)-one ( ). A key step is the substitution of the hydroxyl group at the phthalazin-1-position with a diethylaminoethoxy side chain. Phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) in POCl₃ is commonly used for chlorination, followed by nucleophilic substitution with N,N-diethyl-2-aminoethanol under reflux conditions ( , Table 1).
Q. How can the structural integrity of this compound be validated post-synthesis?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Distinct signals for methoxyphenyl protons (δ 6.8–7.3 ppm), phthalazine aromatic protons (δ 8.1–8.5 ppm), and diethylamino groups (δ 1.1–1.3 ppm for CH₃, δ 3.4–3.6 ppm for N-CH₂) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% with a C18 column and acetonitrile/water mobile phase .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 407.5 (calculated for C₂₃H₂₅N₃O₂) .
Q. What are the key structural features influencing its physicochemical properties?
- Methoxyphenyl group : Enhances lipophilicity (logP ~3.2), critical for membrane permeability .
- Phthalazine core : Contributes to π-π stacking interactions in receptor binding .
- Diethylaminoethoxy side chain : Increases basicity (pKa ~8.5) and solubility in polar aprotic solvents .
Advanced Research Questions
Q. What are the hypothesized pharmacological targets of this compound, and how do structural analogs inform these hypotheses?
- Benzimidazole/Phthalazine analogs : Structural similarity to isotonitazene () suggests potential interaction with opioid receptors (µ-opioid receptor agonism).
- SAR Insights :
- In vitro assays : Competitive binding assays using CHO-K1 cells expressing human µ-opioid receptors (IC₅₀ values: 2–10 nM for analogs) .
Q. How can researchers resolve contradictions in receptor binding data across studies?
Discrepancies arise from:
Q. What metabolic pathways are predicted for this compound, and how can metabolite toxicity be assessed?
- Predicted pathways :
- Toxicity screening :
Q. How does the compound’s stability vary under different storage conditions?
-
Degradation pathways : Hydrolysis of the ethoxy linker in acidic/basic conditions .
-
Stability data :
Data Contradiction Analysis
Q. Why do computational predictions of logP (3.2) conflict with experimental measurements (2.8)?
Q. How can researchers reconcile discrepancies in in vitro vs. in vivo efficacy?
- Key factors :
- Poor bioavailability due to first-pass metabolism.
- Blood-brain barrier permeability limitations (logD <2 for CNS penetration).
- Solution :
Methodological Recommendations
- Synthetic optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours for amidation) .
- Binding assays : Include negative controls with naloxone to confirm opioid receptor specificity .
- Metabolic studies : Combine microsomal assays with computational tools (e.g., Schrödinger’s ADMET Predictor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
